molecular formula C11H18F2N2O2 B8241816 Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate

Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate

Cat. No.: B8241816
M. Wt: 248.27 g/mol
InChI Key: PQXYSUUKESSQRK-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate (CAS 1251004-52-0) is a fluorinated bicyclic amine building block with the molecular formula C11H18F2N2O2 and a molecular weight of 248.27 g/mol . This compound features a fused pyrrolopyrrolidine scaffold protected by a Boc (tert-butoxycarbonyl) group, which is a versatile intermediate for constructing more complex molecules in medicinal chemistry . The strategic incorporation of two fluorine atoms at the 3-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . This reagent is exclusively for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound is available with purities of 95% and 98% .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-6-11(12,13)7-4-14-5-8(7)15/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXYSUUKESSQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CNC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction facilitates ether or amine bond formation, enabling cyclization of hydroxyl- or amine-containing precursors. For example, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form an oxonium intermediate, which undergoes intramolecular attack by the amine to yield the bicyclic product. Yields range from 50–65%, with azide byproducts requiring chromatographic removal.

Nucleophilic Substitution

Tosyl or mesyl leaving groups installed at strategic positions enable SN2-type cyclization. In one case, tert-butyl 3,3-difluoro-4-tosylpiperidine-1-carboxylate is treated with potassium tert-butoxide, inducing displacement by the adjacent amine to form the fused pyrrolidine ring. This method achieves 70–85% yields but requires rigorous anhydrous conditions to prevent hydrolysis.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Cyclization reactions are sensitive to solvent polarity. Tetrahydrofuran (THF) and 2-methyl-THF are preferred for their ability to stabilize transition states, whereas dichloromethane (DCM) is avoided due to its low boiling point and poor solubility of intermediates. Elevated temperatures (60–80°C) accelerate ring-closure but risk Boc group cleavage, necessitating a balance between reaction rate and product stability.

Purification Strategies

Reverse-phase chromatography (C18 columns) is indispensable for isolating the target compound from diastereomers and fluorination byproducts. Aqueous workups with ethyl acetate/water partitioning effectively remove inorganic salts, though multiple extractions are required for complete recovery.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Wittig CyclizationTriethyl phosphonoacetate, THF60–75Mild conditions, scalableRequires anhydrous conditions
Reductive AminationH₂, Pd/C, MeOH50–65Single-step, high atom economySensitive to over-reduction
Mitsunobu ReactionDEAD, PPh₃, DCM55–70StereoselectiveToxic reagents, costly
SN2 CyclizationKOtBu, 2-Me-THF70–85High yield, rapidAnhydrous setup required

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate has been identified as a promising candidate for the development of drugs targeting histamine-3 receptors. These receptors are implicated in various neurological disorders, including anxiety and schizophrenia. The compound's ability to act as a ligand for these receptors suggests its potential in treating such conditions by modulating neurotransmitter release and activity .

Case Study: Histamine-3 Receptor Ligands
A study highlighted the synthesis of octahydro-pyrrolo[3,4-b]pyrrole derivatives, including variants of this compound. These derivatives exhibited significant activity against histamine-3 receptors, demonstrating their potential therapeutic applications in neuropharmacology .

Anti-inflammatory Activity

Biological Activity
Research indicates that compounds similar to this compound have shown anti-inflammatory properties. In vitro studies have demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound5.0Inhibition of TNF-α production
Diclofenac10.0COX inhibition
Compound 3l (Pyrrolopyridine derivative)4.5COX-2 binding affinity

Synthesis and Derivatization

Synthetic Pathways
The synthesis of this compound can be achieved through several methods that allow for late-stage derivatization. This flexibility is crucial for generating libraries of compounds for biological testing and optimizing pharmacological properties .

Case Study: Total Synthesis Approaches
A recent publication detailed innovative synthetic strategies for producing pyrrole derivatives with high yields and purity. These methods facilitate the exploration of structure-activity relationships (SAR) for optimizing anti-inflammatory and neuropharmacological activities .

Potential in Antimalarial Research

Antimalarial Activity
Emerging research has indicated that pyrrole-based compounds may have antimalarial properties. This compound could potentially be explored for its efficacy against malaria parasites like Plasmodium falciparum due to its structural analogies with known antimalarial agents .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the pyrrole ring allow the compound to form strong interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, emphasizing substituent differences, molecular properties, and functional implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate 3,3-difluoro, octahydro C₁₂H₁₈F₂N₂O₂ 272.28 Enhanced metabolic stability due to fluorine; potential intermediate for CNS-targeting drugs.
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate 5-benzyl, 3-oxo C₁₈H₂₆N₂O₃ 302.41 Benzyl group increases lipophilicity; oxo group may enhance hydrogen bonding. Hazardous (H302, H315) .
Tert-butyl (3aS,6aS)-5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzo-triazole carbonyl C₁₉H₂₅N₅O₃ 383.44 Aromatic triazole improves π-π stacking; used in kinase inhibitor synthesis. Confirmed by NMR/MS .
Tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate 4-oxo, hexahydro C₁₁H₁₈N₂O₃ 226.27 Ketone group increases polarity; lower MW suggests utility in fragment-based drug design .
Tert-butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate Bromo, unsaturated pyridine C₁₂H₁₄BrN₂O₂ 309.16 Bromine enables cross-coupling reactions; unsaturated core alters electronic properties .
Tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate Difluoro, hydroxy-piperidine C₁₀H₁₇F₂NO₃ 245.25 Piperidine ring confers conformational flexibility; hydroxyl group aids solubility .

Key Research Findings

Receptor Binding : Pyrrolo-pyrrole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit stronger binding to targets like GABA A receptors than difluoro analogs, suggesting fluorine positioning modulates affinity .

Synthetic Scalability : Multigram-scale synthesis of tert-butyl pyrrolo-pyrrolidines is achievable via HATU-mediated coupling, as demonstrated for benzo-triazole derivatives (83% yield) .

Solubility Trends : Hydroxy or oxo substituents (e.g., ) improve aqueous solubility, whereas benzyl or tert-butyl groups enhance membrane permeability.

Biological Activity

Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, receptor interactions, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18F2N2O2C_{11}H_{18}F_{2}N_{2}O_{2} with a molecular weight of 252.27 g/mol. The compound features a unique octahydropyrrolo structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC11H18F2N2O2
Molecular Weight252.27 g/mol
CAS Number1251004-52-0
Melting PointNot available
SolubilitySoluble in organic solvents

Receptor Interactions

This compound has been identified as a ligand for specific receptors, particularly the histamine H4 receptor. This receptor is involved in various inflammatory processes and is predominantly expressed in eosinophils and mast cells. The interaction with the H4 receptor suggests potential applications in treating conditions such as asthma and allergic rhinitis .

Therapeutic Applications

Research indicates that compounds with octahydropyrrolo scaffolds exhibit anti-inflammatory properties. The modulation of the histamine H4 receptor can lead to decreased inflammation and may provide therapeutic benefits in allergic reactions and asthma management .

Case Studies

A study examining the effects of similar compounds on histamine H4 receptor activity demonstrated significant reductions in eosinophil chemotaxis when treated with octahydropyrrolo derivatives. This suggests that this compound could be effective in reducing inflammatory responses in clinical settings .

The mechanism by which this compound exerts its effects involves allosteric modulation of the histamine H4 receptor. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This property allows for more nuanced control over receptor signaling pathways, potentially leading to fewer side effects compared to traditional agonists or antagonists .

Comparative Analysis

A comparative analysis of similar compounds reveals that those with fluorinated groups often exhibit enhanced potency and selectivity for their target receptors. The presence of difluoromethyl groups in this compound may contribute to its increased binding affinity compared to non-fluorinated analogs.

Table 2: Comparison of Biological Activities

CompoundReceptor TargetActivity Level
Tert-butyl 3,3-difluoro-octahydropyrroloHistamine H4High
Similar Octahydropyrrolo DerivativeHistamine H4Moderate
Non-fluorinated AnalogHistamine H4Low

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate?

Answer:
A common approach involves multi-step functionalization of the pyrrolo-pyrrolidine core. Key steps include:

  • Fluorination: Introduce fluorine atoms via electrophilic fluorination or halogen exchange reactions under controlled conditions (e.g., using DAST or Selectfluor reagents).
  • Boc Protection: Protect the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine .
  • Work-Up: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>98%) .
    Critical Note: Monitor reaction progress using 19F^{19}\text{F} NMR to track fluorination efficiency and avoid over-substitution.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators if airborne particulates are generated during weighing .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation risks.
  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Spill Management: Avoid dust generation; use wet methods or HEPA-filtered vacuums for containment .

Advanced: How can contradictions in NMR data during structural elucidation be resolved?

Answer:
Contradictions often arise from dynamic stereochemistry or solvent effects. Mitigate by:

  • Multi-Technique Validation: Combine 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F} NMR, and high-resolution mass spectrometry (HRMS).
  • X-ray Crystallography: Resolve ambiguities using single-crystal diffraction (e.g., SHELXL for refinement ).
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: What strategies are effective for determining stereochemical configuration?

Answer:

  • Chiral HPLC: Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and confirm optical purity .
  • NOE Experiments: Perform 2D NOESY to identify spatial proximity of protons in diastereomers.
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed VCD spectra for absolute configuration .

Basic: What purification techniques are optimal post-synthesis?

Answer:

  • Recrystallization: Use ethanol/water mixtures to isolate crystalline product.
  • Flash Chromatography: Optimize solvent polarity (e.g., dichloromethane/methanol gradients) for intermediates.
  • Final Purity: Validate via melting point analysis and HPLC retention time consistency .

Advanced: How can the compound’s reactivity under varying conditions be systematically assessed?

Answer:

  • Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • pH-Dependent Studies: Monitor hydrolysis kinetics in buffered solutions (pH 1–13) using UV-Vis or 19F^{19}\text{F} NMR .
  • Oxidative Screening: Expose to peroxide or radical initiators to evaluate susceptibility to oxidation.

Basic: What spectroscopic techniques are essential for characterization?

Answer:

  • NMR: 19F^{19}\text{F} NMR is critical for verifying difluoro substitution patterns.
  • IR Spectroscopy: Identify carbonyl (Boc group, ~1680–1720 cm1^{-1}) and amine stretches.
  • Mass Spectrometry: Use HRMS (ESI-TOF) to confirm molecular formula (e.g., C12_{12}H18_{18}F2_{2}N2_{2}O2_{2}) .

Advanced: How does fluorination influence the compound’s electronic and steric properties?

Answer:

  • Electron-Withdrawing Effects: Fluorine atoms increase electrophilicity at adjacent carbons, impacting reactivity in nucleophilic substitutions.
  • Steric Considerations: Use molecular docking simulations (e.g., AutoDock) to assess how 3,3-difluoro substitution alters binding affinity in target proteins.
  • Computational Validation: Calculate electrostatic potential maps (DFT) to visualize charge distribution changes .

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